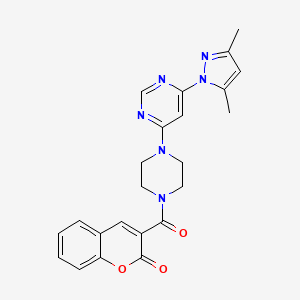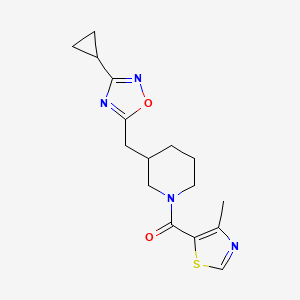![molecular formula C22H22N2O6S B2488880 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide CAS No. 896317-18-3](/img/structure/B2488880.png)
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and study of organic compounds involving furyl and phenylsulfonyl groups, alongside methoxybenzyl motifs, play a significant role in medicinal chemistry and materials science. These compounds are often explored for their diverse chemical reactivities, structural uniqueness, and potential applications in various fields such as drug development and organic electronics.
Synthesis Analysis
Synthesis of complex organic compounds like N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide typically involves multi-step organic reactions, including N-alkylation, N-arylation, and coupling reactions. For instance, compounds with similar structural features have been synthesized using N-alkylation or N-arylation followed by Stille coupling to introduce specific substituents at desired positions on the core structure (Bakkestuen, Gundersen, & Utenova, 2005).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by techniques like X-ray crystallography, NMR, and FTIR. These methods allow for the detailed examination of the molecule's 3D structure, including bond lengths, angles, and overall geometry, providing insights into its conformation and potential intermolecular interactions (Li et al., 2009).
Chemical Reactions and Properties
Compounds featuring furyl, phenylsulfonyl, and methoxybenzyl groups can undergo a variety of chemical reactions, including cycloadditions, rearrangements, and substitutions, driven by the reactivity of their functional groups. These reactions can be exploited to further modify the compound or to synthesize related derivatives with specific properties (Atienza, Roth, & Scheidt, 2011).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystallinity, can be assessed through standard laboratory techniques. These properties are influenced by the molecular structure and functional groups present, affecting the compound's behavior in different environments (Shruthi et al., 2019).
科学的研究の応用
Antimycobacterial Activity
One study highlighted the synthesis and evaluation of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, which were screened for activity against Mycobacterium tuberculosis. The study found that compounds with specific substituents showed high antimycobacterial activity, low toxicity against mammalian cells, and were active inside macrophages, making them potential antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Synthesis Methods
Another research focused on the Stobbe condensation, particularly the cyclisation of 3-methoxy-carbonyl-cis-4-(2-furyl)but-3-enoic acid, leading to benzofuran derivatives. This method can be used for synthesizing complex organic molecules, including those with pharmacological applications (Abdel‐Wahhab & El-Assal, 1968).
Material Science and Catalysis
Research into the electrochemical behavior of Fischer carbene complexes with ethylene demonstrated the manipulation of polymer branching density in ethylene polymerization, which is crucial for developing materials with specific physical properties. The introduction of heterocyclic units in the ligand structure was studied for its impact on polymerization activities and properties (Yang, Xiong, & Chen, 2017).
Enzyme Inhibition for Alzheimer's Disease
A study on synthetic multifunctional amides explored their potential as therapeutic agents for Alzheimer's disease through enzyme inhibition. The research synthesized a series of compounds with moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting a pathway for developing new drugs against Alzheimer's disease (Hassan et al., 2018).
特性
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-29-17-8-5-7-16(13-17)14-23-21(25)22(26)24-15-20(19-11-6-12-30-19)31(27,28)18-9-3-2-4-10-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXPXNXCFALYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)



![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)


![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)


![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)

